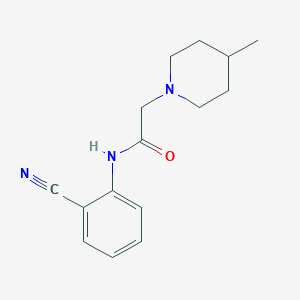

N-(2-cyanophenyl)-2-(4-methylpiperidin-1-yl)acetamide

Description

N-(2-cyanophenyl)-2-(4-methylpiperidin-1-yl)acetamide is a synthetic acetamide derivative characterized by a 2-cyanophenyl group attached to the acetamide nitrogen and a 4-methylpiperidin-1-yl substituent at the acetamide’s α-carbon. The 4-methylpiperidine moiety adopts a chair conformation in related structures, as observed in crystallographic studies .

Properties

IUPAC Name |

N-(2-cyanophenyl)-2-(4-methylpiperidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O/c1-12-6-8-18(9-7-12)11-15(19)17-14-5-3-2-4-13(14)10-16/h2-5,12H,6-9,11H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNXFOHIFPAMWSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC(=O)NC2=CC=CC=C2C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-2-(4-methylpiperidin-1-yl)acetamide typically involves the reaction of 2-cyanobenzoyl chloride with 4-methylpiperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with acetic anhydride to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-2-(4-methylpiperidin-1-yl)acetamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the nitrile group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

Substitution: Various nucleophiles such as amines, alcohols, or thiols

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Amines

Substitution: Derivatives with different functional groups replacing the acetamide moiety

Scientific Research Applications

N-(2-cyanophenyl)-2-(4-methylpiperidin-1-yl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: Studied for its potential biological activity, including its interaction with various enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-2-(4-methylpiperidin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

N-(acridin-9-yl)-2-(4-methylpiperidin-1-yl)acetamide monohydrate

- Structure: Shares the 4-methylpiperidin-1-yl acetamide backbone but substitutes the 2-cyanophenyl group with an acridin-9-yl ring.

- Key Features : Crystallographic analysis reveals a chair conformation of the 4-methylpiperidine ring and hydrogen bonding between N1 and N3 atoms .

- Comparison: The acridin-9-yl group enhances aromatic stacking interactions but reduces solubility compared to the 2-cyanophenyl group. No direct pharmacological data are reported, though acridine derivatives are often explored for anticancer activity.

[2-[4-(2-cyanophenyl)-1-piperazinyl]-N-(3-methylphenyl) acetamide]

- Structure: Contains a 2-cyanophenyl group linked via a piperazine ring instead of 4-methylpiperidine.

- Functional Role: Acts as a dopamine D4 receptor agonist (Ki = 1.2 nM), demonstrating the 2-cyanophenyl group’s role in receptor specificity .

- Comparison: The piperazine ring’s flexibility contrasts with 4-methylpiperidine’s rigidity, suggesting divergent binding kinetics. The 2-cyanophenyl group’s electron-withdrawing nature may enhance receptor affinity in both compounds.

N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-(4-methylpiperidin-1-yl)-acetamide (5c)

- Structure : Features a benzofuran-4-chlorobenzoyl group paired with 4-methylpiperidine.

- Pharmacology : Exhibits anticonvulsant activity (relative potency = 0.72 vs. phenytoin) in the maximal electroshock seizure (MES) model .

- Comparison: The 4-methylpiperidine moiety is critical for CNS activity, while the 2-cyanophenyl group in the target compound may alter solubility or target engagement compared to the benzofuran-chlorobenzoyl substituent.

N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide

- Structure: Substitutes the acetamide nitrogen with a 4-bromophenyl group and incorporates a pyridazinone ring.

- Activity : Potent FPR2 agonist (EC50 = 10 nM), highlighting heterocyclic modifications for receptor specificity .

- Comparison: The pyridazinone ring introduces hydrogen-bonding capabilities absent in the target compound, suggesting divergent therapeutic applications.

Impact of Substituents on Pharmacological Properties

4-Methylpiperidine vs. Piperazine :

- The 4-methylpiperidine group (saturated, rigid) in the target compound and 5c favors blood-brain barrier penetration and CNS activity .

- Piperazine derivatives (e.g., ) exhibit greater conformational flexibility, enhancing receptor binding versatility .

2-Cyanophenyl Group: The electron-withdrawing cyano group may reduce solubility but improve metabolic stability and receptor affinity, as seen in dopamine D4 agonists .

Heterocyclic Modifications: Pyridazinone () and benzofuran () substituents introduce hydrogen-bonding or π-stacking interactions, diversifying target engagement compared to the target compound’s simpler acetamide backbone.

Biological Activity

N-(2-cyanophenyl)-2-(4-methylpiperidin-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and oncology. This article reviews the available literature on its biological activity, including receptor interactions, pharmacological effects, and structure-activity relationships (SARs).

Chemical Structure and Properties

This compound is characterized by a cyanophenyl group and a piperidine moiety. Its molecular formula is CHNO, indicating the presence of both nitrogen and oxygen atoms which are crucial for its biological activity.

Preliminary studies suggest that this compound may interact with various neurotransmitter receptors, particularly dopamine receptors. Similar compounds have shown binding affinity to dopamine D2 receptors, which are known to play a significant role in psychiatric disorders and neurodegenerative diseases. Further research is needed to elucidate the precise mechanism of action and receptor selectivity of this compound.

Anticancer Potential

Research indicates that compounds structurally related to this compound exhibit significant anticancer properties. For instance, derivatives with similar piperidine structures have been reported to show selective cytotoxicity against various cancer cell lines, suggesting that modifications in the piperidine ring can enhance anticancer activity.

| Compound | IC (µM) | Cell Line | Selectivity |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| 4-Aryl-1-oxa-4,9-diazaspiro[5.5] | 0.16–2.0 | Breast Cancer | 270-fold over normal cells |

| 2-Aryl-4-substituted quinazoline | 3.62 | EGFR Inhibition | High |

The table above summarizes some findings related to similar compounds, highlighting their potency and selectivity against cancer cells.

Neuropharmacological Effects

The potential neuropharmacological effects of this compound are also noteworthy. Compounds with a piperidine ring have been studied for their analgesic properties and their ability to modulate pain pathways through opioid receptor interactions. This suggests that this compound may also exhibit analgesic effects.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

- Piperidine Substituents : The presence of different substituents on the piperidine ring can alter binding affinity and selectivity for specific receptors.

- Cyanophenyl Group : Variations in the cyanophenyl substituent may affect the compound's lipophilicity and, consequently, its bioavailability and receptor interaction profiles.

- Acetamide Functional Group : The acetamide moiety is critical for maintaining the compound's stability and enhancing its pharmacological properties.

Case Studies and Research Findings

Recent studies have focused on evaluating the anticancer efficacy of compounds related to this compound:

- Study on Quinazoline Derivatives : A study demonstrated that certain quinazoline derivatives exhibited higher antiproliferative activity than standard treatments like gefitinib, indicating that structural modifications can lead to enhanced therapeutic profiles .

- Piperidine Analogs : Research has shown that piperidine-containing compounds displayed significant cytotoxicity against various cancer cell lines while maintaining selectivity over normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.